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Introduction

Nitrogen dioxide (NO2), along with other nitrogen oxides such as nitrous oxide (N20) and nitric
oxide (NO), plays a significant role in advanced semiconductor manufacturing processes.
These gases are primarily utilized in the formation of high-quality insulating and dielectric films,
such as silicon dioxide (SiO2) and silicon oxynitride (SiNxOy), which are fundamental
components of modern integrated circuits. This document provides detailed application notes
and experimental protocols for the use of nitrogen-containing ambients in key semiconductor
fabrication steps, with a focus on the resulting material properties and process flows.

While N20 and NO are more commonly used as direct precursors, NO2z can be a reactive
species in plasma processes and is a byproduct of N2O decomposition at high temperatures.
Understanding the chemistry of these nitrogen oxides is crucial for controlling film growth,
composition, and electrical properties.

Key Applications

The primary applications of nitrogen oxides in semiconductor manufacturing include:
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e Thermal Oxidation: Growth of thin silicon dioxide and silicon oxynitride films for gate
dielectrics, providing excellent electrical insulation and reliability.

e Chemical Vapor Deposition (CVD): Deposition of silicon oxynitride films with tunable
refractive indices and dielectric constants for various applications, including anti-reflection
coatings and passivation layers.

o Plasma Nitridation and Annealing: Incorporation of nitrogen into silicon or silicon dioxide
surfaces to improve device performance and reliability by passivating interface traps.

e Doping: Introduction of nitrogen as a dopant to modulate the electrical properties of
semiconductor materials.
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Experimental Protocols
Protocol 1: Thermal Oxynitridation of Silicon in a
Nitrous Oxide (N20) Ambient

This protocol describes the formation of a silicon oxynitride gate dielectric film on a silicon
wafer using thermal processing in an N2O ambient.

1. Wafer Preparation: a. Start with a clean, p-type (100) silicon wafer. b. Perform a standard
RCA clean to remove organic and metallic contaminants. c. Immerse the wafer in a dilute
hydrofluoric acid (HF) solution to remove the native oxide layer. d. Rinse with deionized water
and dry with high-purity nitrogen gas.

2. Furnace Processing: a. Load the wafer into a horizontal quartz furnace tube. b. Purge the
furnace with high-purity nitrogen (N2) to create an inert environment. c. Ramp up the
temperature to the desired process temperature (e.g., 950 °C). d. Introduce nitrous oxide (N20)
gas into the furnace at a controlled flow rate. At this temperature, N20O partially decomposes
into N2, Oz, and NO. The NO species is primarily responsible for the nitridation of the silicon
surface. e. The reaction proceeds as follows:

e 2N20 - 2Nz + O2

e N2O+0 - 2NO

e Si+2NO - SiO2 + N2

e Si+ Oz - SiO2 f. Continue the process for a specified duration to achieve the target film
thickness. The growth rate will be slower than pure oxygen due to the nitrogen incorporation
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at the interface, which can block oxidation sites.[4] g. Purge the furnace with N2 while the
temperature is ramped down.

3. Characterization: a. Measure the film thickness and refractive index using ellipsometry. b.
Analyze the nitrogen concentration and depth profile using Secondary lon Mass Spectrometry
(SIMS) or X-ray Photoelectron Spectroscopy (XPS). c. Evaluate the electrical properties (e.g.,
dielectric constant, breakdown voltage) by fabricating MOS capacitors.

Protocol 2: Plasma-Enhanced Chemical Vapor
Deposition (PECVD) of Silicon Oxynitride

This protocol outlines the deposition of a silicon oxynitride film using a PECVD system.

1. Substrate Preparation: a. Place a clean silicon wafer on the substrate holder in the PECVD
chamber. b. Heat the substrate to the desired deposition temperature (e.g., 200-400 °C).

2. Deposition Process: a. Introduce the precursor gases, typically silane (SiH4) and nitrous
oxide (N20), into the chamber at controlled flow rates.[5] b. Ignite the plasma by applying radio-
frequency (RF) power to the electrodes. c. The plasma dissociates the precursor gases into
reactive species. d. The reactive species adsorb on the substrate surface and react to form a
silicon oxynitride film. The film composition (x and y in SiNxOy) can be tuned by adjusting the
gas flow ratio of SiHa4 to N20O. e. Continue the deposition until the desired film thickness is
achieved. f. Turn off the RF power and gas flows. g. Cool down the chamber and unload the
wafer.

3. Characterization: a. Measure the film thickness, refractive index, and uniformity. b. Analyze
the chemical bonding and composition using Fourier-Transform Infrared Spectroscopy (FTIR)
and XPS. c. Assess the mechanical properties such as stress and hardness if required.

Mandatory Visualization
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Caption: Overview of Nitrogen Oxide Applications in Semiconductor Manufacturing.
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Caption: Experimental Workflow for Thermal Oxidation.
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Caption: Experimental Workflow for PECVD of Silicon Oxynitride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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